3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a cyclobutanol ring. It is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL typically involves the reaction of 4-fluorophenylcyclobutanone with ammonia or an amine under specific conditions . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-fluorophenylcyclobutanone, while reduction could produce different amines or alcohols.
Scientific Research Applications
3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)cyclobutan-1-OL
- 3-Amino-3-(4-bromophenyl)cyclobutan-1-OL
- 3-Amino-3-(4-chlorophenyl)cyclobutan-1-OL
Uniqueness
3-Amino-3-(4-fluorophenyl)cyclobutan-1-OL is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where fluorine’s unique characteristics are desired .
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-amino-3-(4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10/h1-4,9,13H,5-6,12H2 |
InChI Key |
ARNMVXDEMUCVNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=C(C=C2)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.